molecular formula C9H11NO4 B1611663 Methyl 3-amino-4-hydroxy-5-methoxybenzoate CAS No. 92643-72-6

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Cat. No. B1611663
CAS RN: 92643-72-6
M. Wt: 197.19 g/mol
InChI Key: VISBFCKPNAZKDH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 92643-72-6 . It has a molecular weight of 197.19 . The compound appears as an off-white to beige crystalline powder .


Synthesis Analysis

This compound may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . It has a melting point range of 129 - 131°C .

Scientific Research Applications

1. Synthesis of [11C]BIIB104

  • Application Summary : The compound [11C]BIIB104, an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator, was synthesized and its bio-distribution was evaluated in non-human primate brains using Positron Emission Tomography .

2. Role of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors

  • Application Summary : α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors (AMPARs) play a central role in mediating brain functions, such as learning and memory . Changes in AMPAR activity have been described in the pathology of numerous diseases, such as Alzheimer’s disease, stroke, and epilepsy .
  • Methods of Application : This is more of a theoretical application, focusing on the role of AMPARs in the brain. The methods used to study this would likely involve a combination of molecular biology, pharmacology, and neuroscience techniques .
  • Results : Recent findings have implicated AMPARs in synapse formation and stabilization, and regulation of functional AMPARs is the principal mechanism underlying synaptic plasticity .

3. Synthesis of Gefitinib

  • Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .
  • Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
  • Results : This novel synthetic route produced overall yields as high as 37.4% .

4. Synthesis of Ketones

  • Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .
  • Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .
  • Results : The results or outcomes of this application are not specified in the source .

5. Synthesis of Gefitinib

  • Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .
  • Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
  • Results : This novel synthetic route produced overall yields as high as 37.4% .

6. Synthesis of Ketones

  • Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .
  • Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .
  • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

When handling “Methyl 3-amino-4-hydroxy-5-methoxybenzoate”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized .

properties

IUPAC Name

methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISBFCKPNAZKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539850
Record name Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

CAS RN

92643-72-6
Record name Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 3
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 4
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 5
Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 6
Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Citations

For This Compound
1
Citations
A Hillisch, KM Gericke, S Allerheiligen… - Journal of Medicinal …, 2020 - ACS Publications
… Methyl 3-amino-4-hydroxy-5-methoxybenzoate (20.0 g, 101 mmol) and potassium O-ethyl dithiocarbonate (17.9 g, 112 mmol, 1.1 equiv) were dissolved in pyridine (400 mL), and the …
Number of citations: 14 pubs.acs.org

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